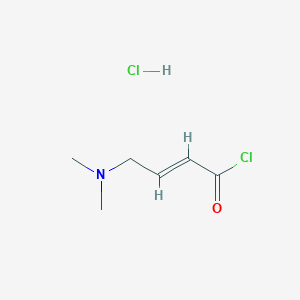(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride
CAS No.: 1055943-40-2
Cat. No.: VC6563744
Molecular Formula: C6H11Cl2NO
Molecular Weight: 184.06
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1055943-40-2 |
|---|---|
| Molecular Formula | C6H11Cl2NO |
| Molecular Weight | 184.06 |
| IUPAC Name | (E)-4-(dimethylamino)but-2-enoyl chloride;hydrochloride |
| Standard InChI | InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H/b4-3+; |
| Standard InChI Key | FPAHELIXMHBDLQ-BJILWQEISA-N |
| SMILES | CN(C)CC=CC(=O)Cl.Cl |
Introduction
Chemical Properties and Structural Characteristics
(E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride belongs to the class of α,β-unsaturated acyl chlorides. Its molecular formula is C₆H₁₁Cl₂NO, with a molar mass of 184.06 g/mol. The compound’s IUPAC name is (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride, reflecting its trans-configuration and hydrochloride salt form. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁Cl₂NO |
| Molecular Weight | 184.06 g/mol |
| SMILES Notation | CN(C)CC=CC(=O)Cl.Cl |
| InChI Key | FPAHELIXMHBDLQ-BJILWQEISA-N |
| Solubility | Limited data; soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The conjugated double bond between C2 and C3 enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. The dimethylamino group contributes to solubility in polar solvents and participates in hydrogen bonding.
Synthesis Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via the reaction of 4-(dimethylamino)but-2-enoic acid with thionyl chloride (SOCl₂) under anhydrous conditions . The reaction proceeds as follows:
Key parameters:
-
Temperature: 60–80°C under reflux.
-
Solvent: Dichloromethane or toluene.
-
Yield: 70–85% after purification by recrystallization.
Industrial Production
Industrial synthesis optimizes cost and scalability by employing continuous-flow reactors and catalytic agents. For example, triethylamine is added to neutralize HCl, preventing side reactions . Large-scale processes achieve >90% purity, with residual solvents controlled to <0.1%.
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
The compound’s reactivity enables its use in constructing nitrogen-containing heterocycles. A notable application is in synthesizing 3-cyanoquinolines, which exhibit pharmacological activity :
Functional Group Transformations
-
Amidation: Reacts with amines to form enamide derivatives.
-
Esterification: Alcohols yield α,β-unsaturated esters.
-
Cycloadditions: Participates in Diels-Alder reactions to form six-membered rings.
Biological Activity
Antimicrobial Properties
In vitro studies demonstrate inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 15.6–62.5 μM). The mechanism involves:
-
Disruption of bacterial cell membrane integrity.
-
Inhibition of DNA gyrase, preventing DNA replication.
| Supplier | Purity | Packaging |
|---|---|---|
| Hotechem Shanghai Co., Ltd. | 98% | 1 kg, 5 kg |
| Tongling HengYou Biotechnology | 95% | 100 g, 500 g |
Prices range from $150–$300/kg, depending on quantity and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume